molecular formula C6H13NO B2983134 1-(1-Aminoethyl)cyclobutan-1-ol CAS No. 1890351-18-4

1-(1-Aminoethyl)cyclobutan-1-ol

Cat. No.: B2983134
CAS No.: 1890351-18-4
M. Wt: 115.176
InChI Key: WUAPKYRZCWXZIC-UHFFFAOYSA-N
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Description

1-(1-Aminoethyl)cyclobutan-1-ol is an organic compound with the molecular formula C6H13NO. It is a cyclobutanol derivative with an aminoethyl group attached to the first carbon of the cyclobutane ring. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminoethyl)cyclobutan-1-ol can be synthesized through several synthetic routes. One common method involves the cyclization of amino alcohols under acidic conditions. Another approach is the reduction of corresponding nitriles or nitro compounds followed by cyclization.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can significantly affect the efficiency of the production process.

Chemical Reactions Analysis

1-(1-Aminoethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to form simpler amines or alcohols.

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require acidic or basic conditions, depending on the reagent used.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Amines or alcohols

  • Substitution: Various substituted cyclobutanol derivatives

Scientific Research Applications

1-(1-Aminoethyl)cyclobutan-1-ol has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Aminoethyl)cyclobutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to downstream effects. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 1-(2-aminoethyl)cyclobutan-1-ol

  • 1-(3-aminopropyl)cyclobutan-1-ol

  • 1-(4-aminobutyl)cyclobutan-1-ol

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Properties

IUPAC Name

1-(1-aminoethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(7)6(8)3-2-4-6/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAPKYRZCWXZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890351-18-4
Record name 1-(1-aminoethyl)cyclobutan-1-ol
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